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molecular formula C13H19NO B8635530 2-(3-Methoxybenzyl)-1-methylpyrrolidine CAS No. 66162-83-2

2-(3-Methoxybenzyl)-1-methylpyrrolidine

Cat. No. B8635530
M. Wt: 205.30 g/mol
InChI Key: YKTRGSOHLRFGAD-UHFFFAOYSA-N
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Patent
US04279918

Procedure details

Boil 10.5 g of 2-(3-methoxybenzyl)-1-methylpyrrolidine under reflux for 50 hours in a mixture of 60 ml of acetic acid and 60 ml of 48% strength hydrobromic acid. Pour the resulting reaction mixture onto ice, adjust its pH to 10 with 6 N sodium hydroxide solution and extract it 3 times with diethyl ether. Combine and dry the ether phase, distil off the solvent and distil the residue under a vacuum to obtain 7.95 g (79% of theory) of the title compound (b.p. 128° to 130° at 0.006 mm of Hg). The fumarate (from isopropanol) melts at 189° to 191°.
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:4]=[C:5]([CH:13]=[CH:14][CH:15]=1)[CH2:6][CH:7]1[CH2:11][CH2:10][CH2:9][N:8]1[CH3:12].Br.[OH-].[Na+]>C(O)(=O)C>[OH:2][C:3]1[CH:4]=[C:5]([CH:13]=[CH:14][CH:15]=1)[CH2:6][CH:7]1[CH2:11][CH2:10][CH2:9][N:8]1[CH3:12] |f:2.3|

Inputs

Step One
Name
Quantity
10.5 g
Type
reactant
Smiles
COC=1C=C(CC2N(CCC2)C)C=CC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Br
Name
Quantity
60 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Pour
CUSTOM
Type
CUSTOM
Details
the resulting reaction mixture onto ice
EXTRACTION
Type
EXTRACTION
Details
extract it 3 times with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Combine and dry the ether phase
CUSTOM
Type
CUSTOM
Details
distil off the solvent
CUSTOM
Type
CUSTOM
Details
distil the residue under a vacuum

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(CC2N(CCC2)C)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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